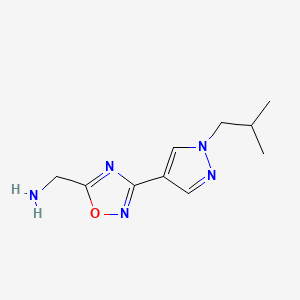
(3-(1-isobutyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(1-isobutyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine is a heterocyclic compound that features both pyrazole and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1-isobutyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine typically involves the formation of the pyrazole and oxadiazole rings followed by their coupling. One common method involves the cyclization of appropriate hydrazides and nitriles under acidic or basic conditions to form the oxadiazole ring. The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones. The final step involves the coupling of the two heterocyclic rings through a methanamine linker under controlled conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
(3-(1-isobutyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanamine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Corresponding oxadiazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted methanamine derivatives.
Scientific Research Applications
(3-(1-isobutyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3-(1-isobutyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction cascades or metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- (1-isobutyl-1H-pyrazol-4-yl)methanamine
- (1-methyl-1H-pyrazol-4-yl)methanamine
- (1-phenyl-1H-pyrazol-4-yl)methanamine
Uniqueness
(3-(1-isobutyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine is unique due to the presence of both pyrazole and oxadiazole rings, which confer distinct chemical and biological properties.
Biological Activity
The compound (3-(1-isobutyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine is a derivative of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C12H16N4O, with a molecular weight of approximately 232.29 g/mol. The structure features a pyrazole ring fused with an oxadiazole moiety, which is known for imparting various pharmacological properties.
Anticancer Properties
Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | MCF-7 | 0.48 |
| Derivative B | HCT-116 | 0.78 |
| Reference | Prodigiosin | 1.93 |
These results indicate that the compound may induce apoptosis in cancer cells through mechanisms such as caspase activation and cell cycle arrest in the G1 phase .
The proposed mechanism involves the activation of apoptotic pathways characterized by increased levels of p53 and caspase-3 cleavage in MCF-7 cells. Molecular docking studies suggest strong hydrophobic interactions between the oxadiazole derivatives and target proteins, similar to those observed with established anticancer agents like Tamoxifen .
Inhibition of Histone Deacetylases (HDAC)
Another significant aspect of the biological activity of this compound is its potential as an HDAC inhibitor. HDACs play a crucial role in cancer progression by regulating gene expression involved in cell cycle control and apoptosis. The oxadiazole derivatives have been reported to inhibit HDAC activity effectively:
| Compound | HDAC Inhibition (%) | IC50 (nM) |
|---|---|---|
| Compound C | 90% | 20 |
| Compound D | 85% | 30 |
These findings highlight the potential for developing new therapeutic agents targeting epigenetic modifications in cancer treatment .
Study on Antitubercular Activity
In a study focusing on antitubercular activity, derivatives containing the oxadiazole moiety were tested against Mycobacterium tuberculosis. The most active compound exhibited MIC values ranging from 8 to 16 µg/mL, demonstrating significant efficacy compared to standard treatments .
Research on Neuroprotective Effects
Another area of exploration involves the neuroprotective effects of oxadiazole derivatives. Research indicates that these compounds can reduce oxidative stress markers in neuronal cells, suggesting their potential use in treating neurodegenerative diseases .
Properties
Molecular Formula |
C10H15N5O |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
[3-[1-(2-methylpropyl)pyrazol-4-yl]-1,2,4-oxadiazol-5-yl]methanamine |
InChI |
InChI=1S/C10H15N5O/c1-7(2)5-15-6-8(4-12-15)10-13-9(3-11)16-14-10/h4,6-7H,3,5,11H2,1-2H3 |
InChI Key |
OINUWFDKHUSUDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C=N1)C2=NOC(=N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















